molecular formula C12H12N2O B8645495 (6-(Phenylamino)pyridin-3-yl)methanol

(6-(Phenylamino)pyridin-3-yl)methanol

Cat. No.: B8645495
M. Wt: 200.24 g/mol
InChI Key: KAWANEQQGPTVPU-UHFFFAOYSA-N
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Description

(6-(Phenylamino)pyridin-3-yl)methanol is a pyridine derivative featuring a phenylamino group (-NHPh) at the 6-position and a hydroxymethyl (-CH2OH) group at the 3-position of the pyridine ring. Though direct data on this compound are absent in the provided evidence, its structural analogs offer insights into its likely properties and applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(6-anilinopyridin-3-yl)methanol

InChI

InChI=1S/C12H12N2O/c15-9-10-6-7-12(13-8-10)14-11-4-2-1-3-5-11/h1-8,15H,9H2,(H,13,14)

InChI Key

KAWANEQQGPTVPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Amino-Substituted Pyridinemethanol Derivatives

Amino substituents significantly alter electronic properties and steric bulk. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
[6-(Diethylamino)pyridin-3-yl]methanol -N(Et)₂ C₁₀H₁₆N₂O 180.25 690632-68-9 Commercial availability (Thermo Scientific); used as a synthetic intermediate
[6-(Dimethylamino)pyridin-3-yl]methanol -N(Me)₂ C₈H₁₂N₂O 152.19 20173-74-4 Smaller alkyl groups reduce steric hindrance; potential for hydrogen bonding
Target Compound -NHPh C₁₂H₁₂N₂O* ~200.24* N/A Hypothesized higher lipophilicity due to aromatic substituent

*Theoretical values based on structural similarity.

Key Differences :

  • Electronic Effects: Diethylamino and dimethylamino groups are strong electron donors, enhancing pyridine ring basicity. Phenylamino, being aromatic, may exhibit resonance effects, reducing basicity compared to alkylamino analogs.

Halogen-Substituted Pyridinemethanol Derivatives

Halogens influence reactivity and molecular weight. Notable examples:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(6-Chloro-5-iodopyridin-3-yl)methanol -Cl, -I C₆H₅ClINO 283.47 1360938-13-1 Halogenated derivatives are reactive in cross-coupling (e.g., Suzuki reactions)
[6-(3-Bromophenyl)pyridin-3-yl]methanol -C₆H₄Br (para) C₁₂H₁₀BrNO 264.12 887974-56-3 Predicted density: 1.484 g/cm³; high boiling point (394.7°C) due to bromine
(2-Chloro-6-fluoro-pyridin-3-yl)methanol -Cl, -F C₆H₅ClFNO 161.56 1227563-88-3 Enhanced lipophilicity; potential in fluoropharmaceuticals

Key Differences :

  • Reactivity: Bromine and iodine in analogs (e.g., [6-(3-Bromophenyl)pyridin-3-yl]methanol) enable cross-coupling reactions, unlike the phenylamino group, which may direct electrophilic substitution.
  • Physical Properties: Halogens increase molecular weight and density (e.g., 1.484 g/cm³ for bromophenyl analog vs. ~1.2–1.3 g/cm³ for amino analogs).

Methoxy-Substituted Pyridinemethanol Derivatives

Methoxy groups enhance solubility and electronic effects:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(6-Methoxypyridin-3-yl)methanol -OMe C₇H₉NO₂ 139.15 58584-63-7 Boiling point: 258°C; pKa ~13.42; used in polar solvents
(5,6-Dimethoxypyridin-3-yl)methanol -OMe (5,6-positions) C₈H₁₁NO₃ 169.18 N/A Increased solubility due to two electron-donating groups

Key Differences :

  • Solubility: Methoxy groups improve water solubility compared to phenylamino derivatives, which are likely less polar.
  • Acidity: The hydroxymethyl group in (6-Methoxypyridin-3-yl)methanol has a predicted pKa of 13.42, comparable to the target compound’s -CH2OH group.

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